
1-Iodododecane
Overview
Description
1-Iodododecane (C₁₂H₂₅I), also known as lauryl iodide, is a linear alkyl iodide with a terminal iodine atom. It has a molecular weight of 296.23 g/mol, a density of 1.201 g/mL at 25°C, and a boiling point of 159–160°C at 15 mmHg . Its structure (CCCCCCCCCCCCI) facilitates applications in organic synthesis, nanomaterials, and antimicrobial agents. Key properties include a refractive index (n²⁰/D) of 1.484 and a melting point of −3°C . The compound is classified as an eye and skin irritant (Category 2) under GHS guidelines, requiring careful handling .
Preparation Methods
1-Iodododecane can be synthesized through several methods:
Chemical Reactions Analysis
1-Iodododecane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: This compound can be used in coupling reactions, such as the SmI₂-mediated coupling with ketones to form complex organic molecules.
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Reactions
1-Iodododecane serves as a key reagent in palladium-catalyzed carbonylative cross-coupling reactions. It has been used to synthesize various ketones, such as 9-nonadecanone, through reactions with 9-octyl-9-borabicyclo[3.3.1]nonane derivatives. This method highlights its utility in producing complex organic molecules efficiently .
Alkylation Reactions
The compound is also employed in nucleophilic substitution reactions to synthesize alkylated lumazines and other derivatives. For instance, it has been used to create mono- and bis-decylated lumazines via SN2 reactions in dimethylformamide . These reactions are crucial for developing new materials with specific optical properties.
Materials Science
Functionalization of Nanomaterials
this compound is significant in the functionalization of carbon nanomaterials. It has been used to create dodecylated single-walled carbon nanotubes (SWNTs), which exhibit improved solubility in organic solvents without sidewall functionalization. This application is vital for enhancing the performance of nanomaterials in various applications, including electronics and nanocomposites .
Dodecylated Graphite
The compound is also involved in the preparation of dodecylated graphite, which has potential applications in energy storage and conversion technologies due to its enhanced electrical properties .
Biomedical Applications
Antimicrobial Monomers
Recent studies have investigated the use of this compound in synthesizing quaternary ammonium monomers for dental restorative resins. These monomers exhibit antimicrobial properties attributed to their electrostatic interactions with bacterial cell membranes, leading to cell lysis and death . This application underscores the compound's potential in developing materials with integrated antimicrobial functions.
Radiation Therapy Research
In the field of medical physics, this compound has been tested as an alternative material for radiation dose calculations in brachytherapy treatment planning systems. Its properties allow for accurate modeling of dose distributions, which is critical for optimizing treatment efficacy while minimizing damage to surrounding tissues .
Physical Properties and Characterization
Understanding the physical properties of this compound is essential for its application in various fields. The viscosity data and thermal characteristics of this compound have been studied extensively to predict its behavior under different conditions. Notably, its viscosity at atmospheric pressure has been measured alongside other iodoalkanes, revealing insights into its fluid dynamics and interactions with other substances .
Summary Table: Key Applications of this compound
Mechanism of Action
The mechanism of action of 1-iodododecane primarily involves its role as an alkylating agent. The iodine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various synthetic applications, where it can introduce a dodecyl group into target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
1-Iodododecane belongs to the 1-iodoalkane family, which varies in chain length and iodine substitution. Key comparisons include:
Compound | Chain Length | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Applications |
---|---|---|---|---|---|
This compound | C12 | 296.23 | 159–160 (15 mmHg) | 1.201 | Nanomaterials, flavorants, alkylation |
1-Iodohexane | C6 | 212.07 | 180–181 (760 mmHg) | 1.437 | Organic synthesis, solvents |
1-Iodooctane | C8 | 240.13 | 220–221 (760 mmHg) | 1.325 | Polymer modification |
1-Iodotetracosane | C24 | 484.47 | >300 (estimated) | ~1.05 | High-temperature stability studies |
- Chain Length Effects : Longer chains (e.g., 1-iodotetracosane) exhibit higher molecular weights and boiling points but lower densities due to reduced iodine content per unit mass .
- Reactivity : Shorter chains (e.g., 1-iodohexane) react faster in nucleophilic substitutions due to reduced steric hindrance, whereas this compound offers balanced reactivity for controlled alkylation in polymer synthesis .
Thermodynamic and Environmental Behavior
- Enthalpy of Vaporization : ΔvapH° = 79.9 kJ/mol for this compound, higher than 1-iodohexane (ΔvapH° ≈ 60 kJ/mol) due to stronger van der Waals interactions .
Key Advantages and Limitations
- Advantages: Balances reactivity and stability for nanomaterial functionalization . Contributes unique organoleptic properties in food matrices .
- Limitations :
Biological Activity
1-Iodododecane, a halogenated hydrocarbon, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, synthesizing findings from diverse sources to present a comprehensive overview.
This compound (C12H25I) is an iodinated alkane characterized by its long hydrophobic carbon chain. The presence of iodine enhances its biological activity, particularly against various microorganisms. Its structure allows it to interact effectively with microbial membranes, disrupting their integrity and function.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial and Antibiofilm Activities
A study published in Scientific Reports evaluated the antibacterial and antibiofilm activities of various iodinated hydrocarbons, including this compound. The results demonstrated that these compounds effectively inhibited biofilm formation and bacterial growth:
- Tested Pathogens : Vibrio parahaemolyticus and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for effective biofilm control.
- Mechanism : Disruption of bacterial cell membranes and inhibition of virulence factors such as motility and hemolytic activity .
Structure-Activity Relationship
The biological activity of iodinated compounds like this compound is largely influenced by their structural characteristics. A study focused on the synthesis of novel O-alkyl derivatives indicated that elongation of the hydrophobic chain increases antimicrobial activities. This suggests that variations in the alkyl chain length can modulate the compound's effectiveness against microbial strains .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparative analysis with other iodinated compounds was conducted. The following table summarizes key findings from various studies:
Compound | Pathogen Tested | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | S. aureus | 50 | Antibacterial |
Iodopropynyl Butylcarbamate (IPBC) | V. parahaemolyticus | 50 | Antibacterial & Antibiofilm |
Iodohexadecane | C. albicans | 100 | Antifungal |
Iodooctadecane | E. coli | 75 | Antibacterial |
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : By interfering with the signaling pathways involved in biofilm development, iodinated hydrocarbons can prevent the establishment of bacterial communities.
- Virulence Factor Suppression : Studies indicate that these compounds can reduce the expression of virulence factors in pathogenic bacteria, thereby lowering their pathogenic potential .
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 1-Iodododecane that influence experimental design?
Answer: this compound (C₁₂H₂₅I) is a long-chain alkyl iodide with key properties impacting its use in reactions:
- Density : 1.201 g/mL at 25°C, requiring careful volumetric measurements in solvent-based systems .
- Boiling Point : 159–160°C at 15 mmHg, necessitating reduced-pressure distillation for purification .
- Refractive Index : 1.484 (n²⁰/D), useful for monitoring reaction progress via polarimetry .
- Stability : Susceptible to light and moisture; storage under inert gas (e.g., N₂) in tightly sealed containers is critical to prevent decomposition .
- Hazard Profile : Classified as a skin and eye irritant (GHS Category 2), mandating PPE (gloves, goggles) and fume hood use .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Inert Atmosphere : Reactions should be conducted under N₂ or Ar to prevent oxidative degradation .
- Moisture Control : Use anhydrous solvents and drying tubes to avoid hydrolysis .
- Static Discharge Mitigation : Ground equipment and use non-sparking tools due to flammability risks .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal : Collect halogenated waste separately for specialized treatment due to environmental persistence .
Advanced Research Questions
Q. How is this compound employed as an alkylating agent in synthesizing quaternary ammonium compounds?
Answer: this compound is widely used to introduce dodecyl chains into nitrogen-containing substrates. For example:
- Synthesis of Fluorescent Probes : Reacting this compound with polyethylenimine-lactose-TPE (PEI-LAC-TPE) in DMSO/DMF at 55°C under N₂ yields alkylated polymers for bioimaging. Key parameters include a 1:10 molar ratio (alkylating agent: polymer) and 6-hour reaction time .
- Quaternary Ammonium Salts : Combining this compound with tertiary amines (e.g., 4-methylpyridine) in polar aprotic solvents at 70°C produces surfactants with antimicrobial properties .
Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify products using column chromatography .
Q. What analytical techniques are most effective for characterizing this compound-derived compounds?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) identifies alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and iodide displacement .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-I]⁺ for quaternary ammonium compounds) .
- Surface Tensiometry : Critical micelle concentration (CMC) measurements validate surfactant efficacy in alkylated products .
- Elemental Analysis : Verify iodine content (<1% residual iodide) to assess reaction completeness .
Q. How do reaction conditions impact the yield and selectivity of this compound in alkylation reactions?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine substrates, improving yields .
- Temperature : Elevated temperatures (55–70°C) accelerate SN₂ mechanisms but may promote side reactions (e.g., elimination) if exceeding 80°C .
- Stoichiometry : A 10–20% excess of this compound ensures complete alkylation of sterically hindered amines .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Data Contradiction Note : Literature reports varying yields (45–90%) for similar reactions due to differences in substrate accessibility and purity . Reproducibility requires strict control of moisture and inert conditions .
Q. What role does this compound play in environmental chemistry applications?
Answer: this compound serves as a model compound for studying organic iodide capture in off-gas streams. Key methodologies include:
- Sorbent Testing : Ag-loaded zeolites or activated carbons are evaluated for iodine adsorption capacity under simulated industrial conditions (100–200°C) .
- Thermogravimetric Analysis (TGA) : Quantifies desorption rates of trapped iodides at elevated temperatures .
Advanced Consideration : Competing adsorption between this compound and shorter-chain iodides (e.g., CH₃I) requires multi-component isotherm models to optimize sorbent design .
Q. How can researchers address contradictions in reported physicochemical data for this compound?
Answer:
- Boiling Point Variability : Discrepancies arise from measurement pressures (e.g., 159°C at 15 mmHg vs. higher temps at ambient pressure). Always report conditions .
- Density Consistency : Minor variations (1.201 vs. 1.20 g/mL) reflect instrument calibration differences; use internal standards for validation .
- Hazard Classification : Some sources omit skin/eye irritation data; consult updated SDS and peer-reviewed toxicology studies for compliance .
Properties
IUPAC Name |
1-iodododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDPERPXPREHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049302 | |
Record name | 1-Iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4292-19-7 | |
Record name | 1-Iodododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4292-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-IODODODECANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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